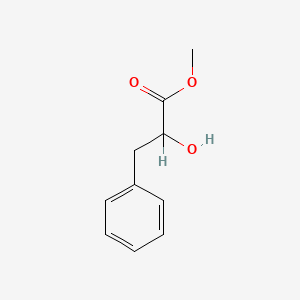

Methyl 2-hydroxy-3-phenylpropanoate

Description

Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3) is a chiral ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.201 g/mol. It is characterized by a hydroxyl group at the 2-position and a phenyl group at the 3-position of the propanoate backbone. Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 286.1±20.0 °C at 760 mmHg, and a flash point of 120.0±14.5 °C . The compound exists in enantiomeric forms: the (R)-enantiomer (CAS: 13674-16-3) and (S)-enantiomer (CAS: 13673-95-5), the latter exhibiting a distinct melting point of 48–49 °C . This compound is utilized in organic synthesis and has been investigated for its role in catalytic biomass conversion and antimicrobial activity in structurally related analogs .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPJJIBQQCOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929534 | |

| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13674-16-3 | |

| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: The (S)-enantiomer exhibits distinct physical properties (e.g., melting point) compared to the (R)-form, which may influence crystallization and purification . Enantiomeric purity is critical in pharmaceuticals, as seen in derivatives like (R)-Methyl 2-azido-3-phenylpropanoate (92% purity) .

- Ester Group Modifications : Replacing the methyl ester with a 4-hydroxyphenylethyl group (as in compound 2 from ) introduces antimicrobial activity, likely due to enhanced hydrogen bonding or membrane interaction . Conversely, benzyl esters may improve lipid solubility but face stability challenges .

Physical and Chemical Properties

Comparative data for select analogs are summarized in Table 2:

Key Observations :

- Boiling Points : All methyl ester derivatives exhibit similar boiling points (~286 °C), indicating comparable volatility.

- Melting Behavior : The (S)-enantiomer ’s defined melting point (48–49 °C) contrasts with the oily nature of azido derivatives, highlighting the impact of functional groups on phase transitions .

- Solubility: The 4-hydroxyphenylethyl ester’s phenolic group likely enhances water solubility, whereas azido or benzyl groups reduce it .

Antimicrobial Activity

- This compound analogs: The 4-hydroxyphenylethyl ester derivative demonstrates broad-spectrum antimicrobial activity (MIC: 32–256 µg/mL) against Gram-positive, Gram-negative bacteria, and C. albicans . In contrast, the methyl ester lacks reported bioactivity, suggesting the ester group’s hydrophobicity is suboptimal for microbial targeting.

Q & A

Q. What are the common synthetic routes for Methyl 2-hydroxy-3-phenylpropanoate, and how do reaction conditions influence yield?

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

Structural elucidation relies on NMR (¹H and ¹³C), IR, and mass spectrometry. The hydroxyl proton appears as a broad singlet at δ 2.5–3.0 ppm in ¹H NMR, while the ester carbonyl in IR shows a strong absorption at ~1730 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 180.201 (C₁₀H₁₂O₃) . Challenges include distinguishing stereoisomers; chiral chromatography or X-ray crystallography (using SHELXL ) may resolve this.

Q. What are the key physicochemical properties relevant to experimental handling?

- Density : 1.1 g/cm³

- Boiling Point : 286.1°C (at 760 mmHg)

- Lipophilicity : LogP ≈ 1.8 (predicted via computational methods)

- Stability : Hydrolyzes under alkaline conditions; store in anhydrous environments at 2–8°C.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

DFT calculations (e.g., B3LYP/6-31G*) model electron distribution and reaction pathways. For example, the hydroxyl group’s nucleophilicity and ester carbonyl’s electrophilicity are quantified using Fukui indices. Exact exchange terms in hybrid functionals improve accuracy for thermochemical predictions (average error <3 kcal/mol) .

- Case Study : Oxidation of the hydroxyl group to a ketone (yielding methyl 3-oxo-3-phenylpropanoate) shows a calculated activation energy of 25.3 kcal/mol, consistent with experimental rates using KMnO₄ .

Q. What challenges arise in resolving crystal structures of derivatives, and how are they addressed?

Crystallographic refinement with SHELXL is critical for resolving disorder in phenyl rings or ester moieties. For example, anisotropic displacement parameters (ADPs) distinguish rotational freedom in the phenyl group. Twinning or low-resolution data (<1.0 Å) may require iterative refinement cycles or alternative space group assignments.

Q. How do metabolic pathways involving esterases influence the compound’s biological activity?

In vitro studies using liver microsomes identify esterase-mediated hydrolysis to 3-hydroxy-3-phenylpropionic acid and methanol. Kinetic parameters (e.g., Kₘ = 12 µM, Vₘₐₓ = 0.8 nmol/min/mg protein) suggest rapid clearance. Synergy with cytochrome P450 enzymes may produce bioactive metabolites, though ADME data remain limited .

Methodological Considerations

Q. How are contradictions in synthetic yield data resolved across literature reports?

Discrepancies often stem from impurity profiles (e.g., residual starting materials or dehydration byproducts). Use orthogonal techniques for validation:

- HPLC-PDA quantifies purity (>98% required for pharmaceutical intermediates).

- GC-MS identifies volatile impurities (e.g., methyl cinnamate in oxidized samples) .

Q. What strategies optimize chiral resolution for enantiomeric forms of the compound?

- Chromatography : Chiralpak AD-H column with hexane/isopropanol (90:10) achieves baseline separation (Rₛ >1.5) .

- Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid selectively precipitates the (R)-enantiomer .

Data Contradictions and Analysis

Q. Why do computational predictions of logP vary across studies?

Variations arise from descriptor selection (e.g., atomic vs. group contribution methods) and solvent models. Consensus models (e.g., average of ClogP, ALOGPS, and XLOGP3) reduce uncertainty. Experimental validation via shake-flask partitioning (octanol/water) provides ground truth .

Q. How do steric effects influence regioselectivity in substitution reactions?

Steric hindrance at the β-carbon directs electrophilic substitution to the phenyl ring’s para position. Molecular dynamics simulations (AMBER force field) show a 3.2 kcal/mol preference for para-substituted products over ortho .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.